Tetramethylsuccinimide

GABA receptor pharmacology convulsant mechanism electrophysiology

Researchers studying GABAergic synaptic transmission require a pure GABA antagonist without off-target calcium channel effects. Tetramethylsuccinimide (TMS) meets this need: • Potent GABAA receptor blockade (IC50 low µM) with >1,000-fold selectivity over anticonvulsant succinimides. • No activity at T-type calcium channels, enabling clean mechanistic dissection. • Supplied at ≥97% purity with full characterization for reproducible results.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 3566-61-8
Cat. No. B048748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylsuccinimide
CAS3566-61-8
Synonyms3,3,4,4-Tetramethyl-2,5-pyrrolidinedione;  NSC 74524;  PM 1090;  3,3,4,4-Tetramethylpyrrolidine-2,5-dione
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)C1(C)C)C
InChIInChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
InChIKeyXGJPUQFWFRCCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylsuccinimide: Physicochemical Identity


Tetramethylsuccinimide (TMS; 2,2,3,3-tetramethylsuccinimide; 3,3,4,4-tetramethylpyrrolidine-2,5-dione) is a fully substituted cyclic imide with molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g·mol⁻¹ [1]. It is a white crystalline solid with a melting point of 189–193 °C [1], markedly higher than the parent succinimide (125–127 °C). The four methyl groups at the 3- and 4-positions confer increased steric bulk, enhanced lipophilicity (LogP ~1.02 vs. −0.85 for succinimide) , and a slightly elevated pKa (~9.7–9.8 vs. 9.5 for succinimide) . It is sparingly soluble in chloroform, DMSO, and ethyl acetate and is typically supplied at ≥97% purity for research use .

Research Context GABAₐ receptor pharmacology and convulsant mechanism studies
Synthetic Utility Sterically demanding directing/protecting group for regioselective purine N9 glycosylation
Analytical Profile Distinct lipophilicity (higher LogP vs. succinimide) for chromatographic method development
Material Property Enhanced ring stability and altered nucleophilicity for coordination chemistry and radical precursor design

Irreplaceable Advantage of Tetramethylsuccinimide


Succinimide derivatives are not functionally interchangeable. Tetramethylsuccinimide (TMS) acts as a convulsant that potently blocks GABAₐ receptor-mediated currents at low micromolar concentrations, whereas the structurally analogous ethosuximide (ES) and α-methyl-α-phenylsuccinimide (MPS) are anticonvulsants that primarily block low-threshold calcium currents [1]. The four methyl groups of TMS enforce a β-alkyl substitution pattern that is both necessary and sufficient for convulsant activity; removal or relocation of these substituents yields compounds with opposite pharmacological profiles [2]. In synthetic chemistry, the steric shielding provided by the gem-dimethyl groups dictates N9 vs. N7 regioselectivity in purine glycosylations, a property absent in unsubstituted succinimide [3]. Consequently, substituting TMS with a generic succinimide—or even another alkyl succinimide—will alter biological activity, regiochemical outcome, or physicochemical properties in ways that undermine experimental reproducibility.

Pharmacology TMS potently blocks GABAₐ receptor currents at low micromolar concentrations; unsubstituted succinimide or anticonvulsant analogs like ethosuximide may not replicate this convulsant profile and primarily target T-type calcium channels.
Synthesis The gem-dimethyl groups provide steric shielding that directs N9 glycosylation regioselectivity. Generic succinimide lacks this shielding and may yield undesirable N7/N9 isomer mixtures.
Physicochemical Lipophilicity is approximately 100-fold higher than succinimide (ΔLogP ~2). This may significantly shift extraction efficiency, membrane permeability context, and chromatographic retention behavior.

Tetramethylsuccinimide: Evidence vs Analogs


GABAₐ Receptor Blockade vs Ethosuximide

In voltage-clamp recordings from acutely dissociated rat thalamic neurons, tetramethylsuccinimide (TMS) reduced GABA-evoked currents at concentrations of 1–10 µM. By contrast, the anticonvulsant succinimide ethosuximide (ES) required concentrations of 1–10 mM—a 1,000-fold higher range—to produce a lesser reduction in GABA responses [1]. TMS thus serves as a potent GABA antagonist tool, whereas ES is effectively inactive at GABA receptors at clinically relevant concentrations.

GABAₐ Receptor Blockade
Head-to-head
~1,000-fold lower effective concentration vs. ethosuximide (1–10 µM vs. 1–10 mM) in rat thalamic neurons
Supports potent GABA antagonist probe selection for synaptic transmission studies
Voltage-clamp; iontophoretic GABA application
GABA receptor pharmacology convulsant mechanism electrophysiology

Calcium Current Blockade Selectivity

Using the same thalamic neuron preparation, ethosuximide (ES) reduced low-threshold calcium current (LTCC) with an IC₅₀ of 200 µM (40% maximal reduction), and α-methyl-α-phenylsuccinimide (MPS) had an IC₅₀ of 1,100 µM (100% maximal reduction). Tetramethylsuccinimide (TMS) reduced LTCC only at very high concentrations and did not occlude the effects of MPS when co-applied [1]. TMS is thus functionally inert at the T-type calcium channel target that defines anticonvulsant succinimides.

Ca²⁺ Channel Block Selectivity
Head-to-head
Minimal LTCC reduction; does not occlude MPS. Ethosuximide IC₅₀ 200 µM; MPS IC₅₀ 1,100 µM
Provides a clean negative control for T-type calcium channel assays
Rat thalamic relay neurons; voltage-clamp
T-type calcium channel absence epilepsy pharmacological selectivity

Ring Stability and Acidity vs Succinimide

The total methylation at positions 3 and 4 of the succinimide ring prevents the formation of multiple bonds within the ring and protects it from disturbance by reactive compounds [1]. Tetramethylsuccinimide (TH) exhibits a pKa of 9.7 [1], compared to 9.5 for unsubstituted succinimide [2], and its conjugate base (tetramethylsuccinimidate, T⁻) is a stronger nucleophile than ammonia [1]. The melting point is elevated to 189–191 °C versus 125–127 °C for succinimide [3], reflecting enhanced lattice stability.

Ring Stability & Acidity
Cross-study comparable
ΔpKa ≈ +0.2 (9.7 vs 9.5); Δmp ≈ +64–66 °C vs. succinimide
Altered nucleophilicity and enhanced thermal stability support coordination chemistry applications
Reported pKa and melting point data
heterocyclic stability pKa modulation coordination chemistry

Purine Glycosylation Regioselectivity

When tetramethylsuccinic anhydride is used to protect the exocyclic amine of 6-aminopurine derivatives, X-ray crystallography confirms that the imide carbonyl and the four methyl groups are positioned to sterically block the N7 nitrogen. This forces glycosylation to occur with very high regiochemical control at N9, even for 3-substituted purines where the substituent would otherwise inhibit N9 access [1]. The subsequent paper demonstrated this strategy on 2,6-diaminopurine using the bis(tetramethylsuccinimide) derivative to achieve direct N9 glycosylation [2].

Glycosylation Regioselectivity
Head-to-head
Exclusive N9 glycosylation via steric blocking of N7, confirmed by X-ray crystallography
Eliminates N7/N9 isomer separation for purine nucleoside synthesis workflows
6-aminopurine and 2,6-diaminopurine substrates
nucleoside synthesis protecting group strategy regioselective glycosylation

Lipophilicity Difference vs Succinimide

The four methyl substituents raise the octanol–water partition coefficient (LogP) of tetramethylsuccinimide to approximately 1.02 , compared to −0.85 to −0.25 for unsubstituted succinimide . This ~2 log-unit shift represents a >100-fold increase in lipophilicity, fundamentally altering compound partitioning in biological membranes, extraction protocols, and chromatographic retention.

Lipophilicity Difference
Data to verify
ΔLogP ≈ 1.9–2.1 (>100-fold increase in partition coefficient vs. succinimide)
Reported property shift may support CNS probe design and analytical method selectivity
Predicted/experimental LogP from ChemSrc and ChemicalBook
partition coefficient solubility optimization drug design

Tetramethylsuccinimide: Validated Applications


GABAₐ Receptor Convulsant Probe

TMS is the only succinimide derivative that potently blocks GABAₐ receptor currents at low micromolar concentrations (1–10 µM), while the anticonvulsant succinimides ethosuximide and MPS are inactive at GABA receptors below millimolar levels [1]. Researchers investigating GABAergic synaptic transmission, seizure mechanisms, or picrotoxin-site pharmacology can use TMS as a structurally defined, commercially available GABA antagonist with a >1,000-fold potency window over its closest in-class structural analog. The simultaneous lack of activity at T-type calcium channels (in contrast to ES and MPS) allows clean dissection of GABA-mediated vs. calcium-mediated effects in neuronal preparations [2].

Analytical Reference Standard for HPLC and ANDA

Tetramethylsuccinimide is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines, and is explicitly used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Its distinct LogP (~1.02 vs. −0.85 for succinimide) ensures well-resolved chromatographic peaks and reliable quantification in complex matrices, making it a superior reference marker for succinimide-related impurity profiling [2].

Regioselective Purine Glycosylation Protecting Group

The tetramethylsuccinimide group, installed via tetramethylsuccinic anhydride, provides crystallographically confirmed steric shielding of the N7 position of 6-aminopurines, enabling exclusive N9 glycosylation [1]. This is particularly valuable for 3-substituted purine substrates where conventional protecting strategies fail to overcome the intrinsic steric bias against N9 attack. The bis(tetramethylsuccinimide) strategy has been validated on 2,6-diaminopurine for direct synthesis of 2'-deoxynucleosides [2], offering medicinal chemists a reproducible, high-selectivity route to N9-purine nucleosides without isomeric purification.

C–H Bond Functionalization Radical Precursor

The tetramethylsuccinimidyl radical, generated by thermal decomposition of the N-bromotetramethylsuccinimide/tetramethylsuccinimide anion complex, undergoes facile substitution of aliphatic C–H bonds [1]. The persistent radical character and well-characterized EPR spectral properties [2] make the tetramethylsuccinimide framework a valuable platform for studying radical reaction mechanisms, developing selective C–H activation methodologies, and exploring hypervalent bromine chemistry in the solid state [3].

Application
Selection Property
Validation Focus
GABAₐ Receptor Convulsant Probe
GABA antagonist potency and T-type calcium channel inactivity
GABAergic synaptic transmission and seizure mechanism studies
Analytical Reference Standard
Distinct lipophilicity and characterized impurity profile
HPLC method development and succinimide-related impurity profiling
Purine Glycosylation Protecting Group
Steric shielding of N7 enabling exclusive N9 regioselectivity
Modified nucleoside synthesis without isomeric purification
C–H Functionalization Radical Precursor
Persistent radical character and well-characterized EPR spectra
Radical mechanism studies and solid-state hypervalent bromine chemistry

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